UGT Isoform Selectivity: M13 (UGT1A3/1A8) vs. M11 (UGT2B7) — A Direct Head-to-Head Comparison in Recombinant Human UGTs
In a direct panel screen of recombinant human UGT isoforms (rhUGTs), M13 formation was predominantly catalyzed by rhUGT1A3 and rhUGT1A8, while M11 (O-glucuronide) formation exhibited the highest activity with rhUGT2B7, which produced M11 at 11.3 pmol/min/mg protein [1]. The study further confirmed UGT2B7 involvement in M11 formation through correlation with morphine 3-glucuronidation marker activity (r² = 0.330, p = 0.020) and selective inhibition by mefenamic acid (IC₅₀ = 22.8 μM in pooled human liver microsomes) [1]. In contrast, M13 and M14 formation were assigned to UGT1A3 and UGT1A8, respectively, defining distinct enzymatic routes for the three glucuronide conjugates [1].
| Evidence Dimension | UGT isoform specificity for metabolite formation in recombinant human UGT assays |
|---|---|
| Target Compound Data | M13 formation: rhUGT1A3 and rhUGT1A8 identified as strong candidate catalysts (specific activity not individually reported; qualitative assignment) |
| Comparator Or Baseline | M11 formation: rhUGT2B7 activity = 11.3 pmol/min/mg protein; K_m (rhUGT2B7) = 486 μM vs. K_m (pooled HLM) = 1260 μM |
| Quantified Difference | M11 formation assigned to UGT2B7 (quantified); M13 assigned to UGT1A3/1A8 (qualitatively distinct isoform selectivity). M11 shows measurable single-isoform activity; M13 requires UGT1A3 or UGT1A8. |
| Conditions | Recombinant human UGT isoforms (1.0 mg protein/mL), 1–1000 μM mirabegron, 2 mM UDPGA, 50 mM Tris-HCl pH 7.5, 37 °C, 120 min incubation |
Why This Matters
Procurement of M13 as a reference standard enables specific UGT1A3/1A8 phenotyping studies and DDI investigations where selective inhibition of this pathway must be distinguished from UGT2B7-mediated M11 formation.
- [1] Konishi K, Tenmizu D, Takusagawa S. Identification of Uridine 5'-Diphosphate-Glucuronosyltransferases Responsible for the Glucuronidation of Mirabegron, a Potent and Selective β3-Adrenoceptor Agonist, in Human Liver Microsomes. Eur J Drug Metab Pharmacokinet. 2018;43(4):415-423. View Source
